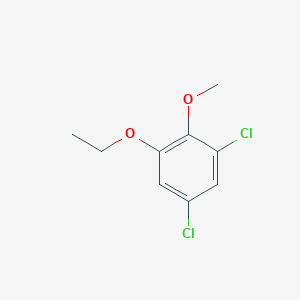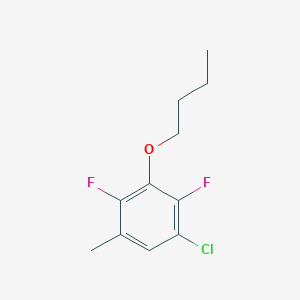
2,4-Dibutoxy-1-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibutoxy-1-chlorobenzene: is a chemical compound that belongs to the class of chlorobenzenes. It is characterized by the presence of two butoxy groups and one chlorine atom attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibutoxy-1-chlorobenzene typically involves the reaction of 2,4-dichlorophenol with butyl alcohol in the presence of a base, such as sodium hydroxide, to form the corresponding butoxy derivative. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,4-Dichlorophenol+Butyl AlcoholNaOH, Refluxthis compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as metal oxides or ionic liquids, can further optimize the reaction conditions and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibutoxy-1-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 2,4-dibutoxybenzene by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 2,4-Dibutoxy-1-aminobenzene.
Oxidation: 2,4-Dibutoxybenzaldehyde.
Reduction: 2,4-Dibutoxybenzene.
Applications De Recherche Scientifique
2,4-Dibutoxy-1-chlorobenzene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,4-Dibutoxy-1-chlorobenzene involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of a Meisenheimer complex, which subsequently undergoes elimination to yield the substituted product .
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzene: Lacks the butoxy groups and has different reactivity and applications.
2,4-Dibutoxybenzene: Lacks the chlorine atom, leading to different chemical behavior.
2,4-Dibutoxy-1-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, resulting in different reactivity.
Uniqueness: 2,4-Dibutoxy-1-chlorobenzene is unique due to the presence of both butoxy groups and a chlorine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
2,4-dibutoxy-1-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO2/c1-3-5-9-16-12-7-8-13(15)14(11-12)17-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBRLDPAHDEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Cl)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738998 |
Source


|
| Record name | 2,4-Dibutoxy-1-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194083-31-3 |
Source


|
| Record name | 2,4-Dibutoxy-1-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














